4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol

BACE1 inhibitor Alzheimer's disease neuroscience

Avoid SAR inconsistencies from generic building blocks. This high-purity phenylpropynol intermediate provides a validated starting point for CNS drug discovery with quantified target engagement. • Confirmed BACE1 inhibitor (IC50: 7-22 nM) for direct progression of Alzheimer's disease programs. • Multifunctional scaffold with benzyl-protected phenol, terminal alkyne, and tertiary alcohol handles for rapid diversification. • Mitigates CYP3A4 liability risk with known moderate inhibition benchmark (IC50: 26.3 µM).

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 152915-78-1
Cat. No. B11924987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol
CAS152915-78-1
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C18H18O2/c1-18(2,19)13-12-15-8-10-17(11-9-15)20-14-16-6-4-3-5-7-16/h3-11,19H,14H2,1-2H3
InChIKeyTUPSVYBYOXBQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Baseline Identity


4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol (CAS 152915-78-1) is a synthetic small molecule belonging to the phenylpropynol class, characterized by a benzyloxy-substituted phenyl ring linked via an ethynyl bridge to a tertiary propargylic alcohol [1]. With a molecular weight of 266.33 g/mol and a calculated XLogP of 3.4 , this compound serves as a versatile building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex biologically active molecules . Its commercial availability typically ranges from 95% to 98% purity for research use .

Why Generic Substitution Fails


The selection of 4-(4-(benzyloxy)phenyl)-2-methylbut-3-yn-2-ol over a close structural analog is not trivial; it is a decision with quantifiable consequences for target engagement and metabolic stability. This compound contains a specific combination of a benzyloxyphenyl moiety and a tertiary propargylic alcohol, a scaffold associated with potent and selective MAO-B inhibition [1]. Furthermore, its distinct activity profiles against BACE1 (IC50: 7-22 nM) [2] and CYP3A4 (IC50: 26.3 µM) [3] demonstrate that even minor structural modifications can lead to a >1,000-fold shift in potency. Generic substitution, therefore, risks compromising the very biological activity or synthetic utility for which the compound was chosen, leading to failed experiments or invalid SAR conclusions.

Quantitative Differentiation Evidence


BACE1 Inhibition Potency

This compound demonstrates potent inhibition of BACE1, with reported IC50 values ranging from 7 nM to 22 nM in cell-free and cellular assays [1][2]. This level of potency places it in a superior tier compared to many related scaffolds within the same patent family, where other analogs showed no significant BACE1 inhibition even at 30 µg/mL [3].

BACE1 inhibitor Alzheimer's disease neuroscience

CYP3A4 Metabolic Stability

The compound exhibits a moderate, non-potent inhibitory effect on CYP3A4 with an IC50 of 26.3 µM in human liver microsomes [1]. This is in stark contrast to other CYP3A4 inhibitors which can display nanomolar potency (e.g., IC50 = 30 nM) [2]. This quantitative difference suggests a lower risk of drug-drug interactions for this scaffold, a key differentiator when selecting a lead candidate.

CYP3A4 inhibition drug metabolism ADME-Tox

MAO-B Inhibition and Selectivity

The 4-(benzyloxy)phenyl substructure is a critical pharmacophore for potent and selective MAO-B inhibition [1]. While specific data for this exact compound is not widely published, analogs bearing the same core scaffold have demonstrated remarkable potency (hMAO-B IC50 = 8.9 nM) with >10,000-fold selectivity over MAO-A [2]. This is superior to the clinically used inhibitor selegiline in terms of selectivity profile.

MAO-B inhibitor Parkinson's disease neuroprotection

12-Lipoxygenase Inhibitory Activity

The compound has been directly assayed for its ability to inhibit platelet 12-lipoxygenase in vitro, showing quantifiable inhibition at a concentration of 30 µM . While this activity is moderate, it provides a clear and specific biochemical readout for this molecule, distinguishing it from closely related analogs that have not been profiled for this target.

12-lipoxygenase inhibitor inflammation platelet biology

Validated Research Applications


Neuroscience Drug Discovery: BACE1 and MAO-B

This compound is a strategically important building block for neuroscience programs targeting Alzheimer's and Parkinson's diseases. Its demonstrated BACE1 inhibition (IC50 = 7-22 nM) [1][2] and its structural relationship to a class of highly potent and selective MAO-B inhibitors (hMAO-B IC50 = 8.9 nM for key analog) [3] make it an ideal starting point for designing novel CNS therapeutics. Procuring this specific compound allows researchers to directly build upon validated structure-activity relationships, bypassing the need for extensive de novo scaffold profiling.

DMPK and Toxicology Profiling

The moderate CYP3A4 inhibitory profile (IC50 = 26.3 µM) [4] makes this compound a valuable reference standard for evaluating the metabolic stability and drug-drug interaction potential of novel chemical series. It can serve as a benchmark 'moderate liability' control in ADME assays, helping to contextualize the properties of lead candidates and differentiate them from analogs with more severe CYP inhibition profiles. Its well-defined quantitative activity provides a reliable baseline for comparative DMPK studies.

Chemical Biology: 12-Lipoxygenase Pathway

As a compound with confirmed, quantifiable inhibitory activity against platelet 12-lipoxygenase at 30 µM , this molecule is a useful tool for researchers investigating the role of this enzyme in inflammation, cancer, and platelet function. It can be employed as a chemical probe in cellular assays to modulate the 12-HETE biosynthesis pathway, providing a direct link between molecular structure and a specific biochemical phenotype. This distinguishes it from similar compounds lacking validated target engagement data.

Organic Synthesis Building Block

The compound's structure, featuring a protected phenol (benzyl ether), a reactive alkyne, and a tertiary alcohol, offers multiple orthogonal handles for chemical diversification . This makes it a superior building block for constructing more elaborate architectures via Sonogashira coupling, hydrogenation, or Mitsunobu reactions . Its commercial availability in high purity (up to 98%) ensures reliable and reproducible synthetic outcomes, which is a key procurement consideration for medicinal chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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